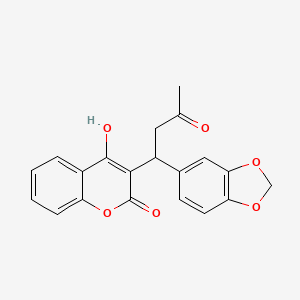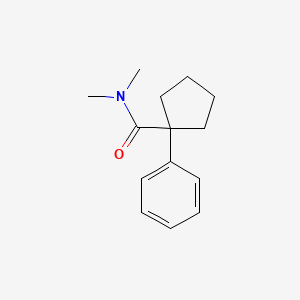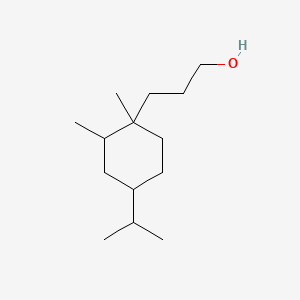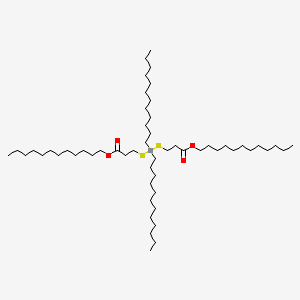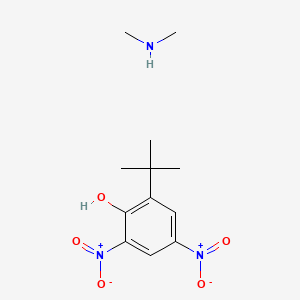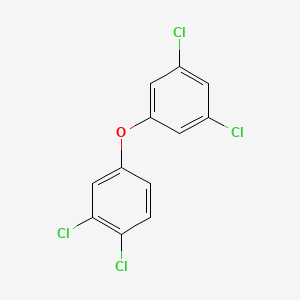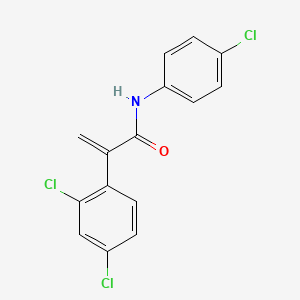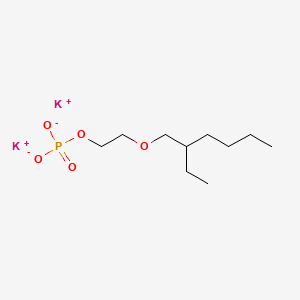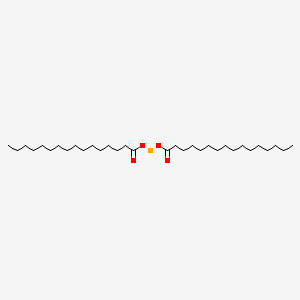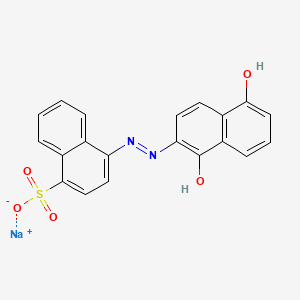
Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate: is a synthetic organic compound with the molecular formula C20H14N2O5SNa. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate typically involves the diazotization of 1,5-dihydroxy-2-naphthylamine followed by coupling with naphthalene-1-sulphonic acid . The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the compound is produced by gradually adding the sodium salt of naphthalene-1,5-disulfonic acid to an excess of 75% sodium hydroxide. The mixture is then heated under pressure to 276°C over the course of 7 hours, followed by an additional 5 hours of heating to complete the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are typically employed.
Substitution: Electrophilic substitution reactions can occur in the presence of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is used as a coupling component in the synthesis of azo dyes .
Biology and Medicine: The compound has applications in biological staining and as a pH indicator due to its color-changing properties under different pH conditions .
Industry: Industrially, it is used in the production of dyes and pigments, particularly for textiles and leather .
Wirkmechanismus
The mechanism by which Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate exerts its effects involves the formation of an azo bond, which is responsible for its vibrant color properties. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, leading to the formation of stable colored complexes.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)benzene-1-sulphonate
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)phenyl-1-sulphonate
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)tolyl-1-sulphonate
Uniqueness: Compared to these similar compounds, Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability in various industrial applications.
Eigenschaften
CAS-Nummer |
94160-43-7 |
|---|---|
Molekularformel |
C20H13N2NaO5S |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
sodium;4-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O5S.Na/c23-18-7-3-6-15-13(18)8-9-17(20(15)24)22-21-16-10-11-19(28(25,26)27)14-5-2-1-4-12(14)16;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
CIZAKYJKLFQMBS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C3)C(=CC=C4)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



